molecular formula C18H17NO3S B11568233 3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11568233
M. Wt: 327.4 g/mol
InChI Key: LIFUQNIABOJPBU-UHFFFAOYSA-N
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Description

3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features both thiophene and indole moieties. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, while indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. These structures are known for their significant biological and pharmacological activities .

Preparation Methods

The synthesis of 3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to reduced cell proliferation in cancer cells .

Properties

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-prop-2-enylindol-2-one

InChI

InChI=1S/C18H17NO3S/c1-3-10-19-14-7-5-4-6-13(14)18(22,17(19)21)11-15(20)16-9-8-12(2)23-16/h3-9,22H,1,10-11H2,2H3

InChI Key

LIFUQNIABOJPBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O

Origin of Product

United States

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